![molecular formula C23H19ClF3NO6S B2994250 Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate CAS No. 338407-15-1](/img/structure/B2994250.png)
Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate
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Overview
Description
Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate is a compound with diverse applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound provides a rich area for scientific research, including synthesis methods, reaction mechanisms, and applications.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate involves several steps starting from basic organic compounds. Typically, the synthetic route includes the formation of intermediate compounds through reactions like halogenation, etherification, and sulfonation. The reaction conditions often require controlled environments with specific temperatures, pressures, and pH levels to ensure the desired product yield.
Industrial production methods
Industrial production scales up the laboratory synthesis processes using advanced technologies like continuous flow reactors, automated control systems, and high-throughput screening. These methods focus on optimizing reaction conditions to maximize the yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of reactions it undergoes: Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions are facilitated by different reagents under specific conditions.
Common reagents and conditions used in these reactions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and can range from mild to harsh conditions involving different solvents, temperatures, and catalysts.
Major products formed from these reactions
The major products formed depend on the type of reaction. For instance, oxidation might yield more oxidized derivatives, reduction could produce corresponding alcohols, and substitution might introduce various functional groups to the compound.
Scientific Research Applications
Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate finds applications across multiple scientific domains:
Chemistry
Used as a reagent and intermediate in the synthesis of complex molecules.
Biology
Studies focus on its potential biological activities and interactions with biomolecules.
Medicine
Research includes its potential as a lead compound for drug development due to its unique structure and reactivity.
Industry
Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate exerts its effects is often linked to its ability to interact with specific molecular targets. These interactions can alter biochemical pathways, leading to various biological effects. The detailed mechanism involves binding to proteins, enzymes, or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate stands out from similar compounds due to its unique combination of functional groups and reactivity. Similar compounds might include those with pyridinyl, phenylsulfonyl, or phenoxy groups, but the exact arrangement and substitution pattern in this compound confer distinct properties and applications.
By diving into each aspect of this compound, one can appreciate its significance and the myriad opportunities it presents for scientific exploration and practical applications.
Biological Activity
Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate is a complex organic compound with significant potential in biological applications. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses the following molecular formula: C17H16ClF3N2O4S. It features a trifluoromethyl group and a pyridine moiety, which are known to enhance biological activity by modifying the electronic properties of the molecule.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated that it can induce apoptosis in specific cancer cell lines.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development.
The mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Modulation : The compound appears to influence ROS levels within cells, which is critical for inducing apoptosis in cancer cells .
- Gene Expression Regulation : Studies have suggested that it may alter the expression of genes associated with cell survival and proliferation, particularly in cancer models .
- Enzyme Interaction : It has been shown to interact with key metabolic enzymes, potentially leading to altered metabolic states in treated cells .
Case Studies
A selection of case studies highlights the compound's biological activity:
- Study on Breast Cancer Cells : In a study using MCF-7 breast cancer cells, treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis (e.g., elevated levels of cleaved caspases) .
Study | Cell Line | Concentration | Effect |
---|---|---|---|
1 | MCF-7 | 50 µM | Induced apoptosis, reduced viability |
2 | E. coli | Variable | Antimicrobial activity observed |
- Antimicrobial Efficacy : Another study demonstrated that the compound exhibited antibacterial activity against several strains of E. coli, with an IC50 value indicating effective inhibition at low concentrations .
Research Findings
Recent research findings emphasize the potential therapeutic applications of this compound:
- In Vitro Studies : Various assays have confirmed its ability to induce cell cycle arrest and apoptosis in cancer cells.
- In Vivo Studies : Animal models have shown promising results regarding tumor size reduction when treated with this compound.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound appears to enhance overall efficacy.
Properties
IUPAC Name |
ethyl 2-[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO6S/c1-3-32-22(29)14(2)33-19-10-9-16(12-20(19)35(30,31)17-7-5-4-6-8-17)34-21-18(24)11-15(13-28-21)23(25,26)27/h4-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXPSCKMSAMLKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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